N-Allylmethylamine
Overview
Description
N-Allylmethylamine, also known as N-Methylallylamine, is an organic compound with the molecular formula C4H9N. It is a secondary amine where an allyl group (CH2=CH-CH2-) is bonded to a methylamine (CH3NH-) group. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications .
Mechanism of Action
Target of Action
N-Allylmethylamine, also known as N-Methylallylamine, is a chemical compound with the formula CH2=CHCH2NHCH3 It’s known that amines can interact with a variety of biological targets, including enzymes and receptors, influencing their function .
Mode of Action
Amines, in general, can act as ligands, binding to specific sites on target proteins and modulating their activity . The interaction of this compound with its targets could lead to changes in the conformation or function of these proteins, affecting cellular processes.
Biochemical Pathways
Amines can participate in a variety of biochemical reactions, including the formation of amine-water complexes . These complexes can influence the stability of higher energy conformations by disrupting the intramolecular forces responsible for their geometries .
Pharmacokinetics
They can be metabolized by various enzymes, including monoamine oxidases and N-methyltransferases, and excreted in the urine .
Result of Action
It’s known that amines can influence a variety of cellular processes, including signal transduction, enzyme activity, and gene expression .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . For instance, the conformational landscape of the monohydrated complex of this compound was investigated using rotational spectroscopy and quantum chemistry calculations .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Allylmethylamine can be synthesized through several methods:
Allylation of Methylamine: This involves the reaction of methylamine with allyl chloride in the presence of a base such as sodium hydroxide.
Reductive Amination: Another method involves the reductive amination of allyl aldehyde with methylamine using a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound often involves the allylation of methylamine due to its simplicity and cost-effectiveness. The reaction is carried out in large reactors under controlled temperature and pressure to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-Allylmethylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form this compound oxide using oxidizing agents like hydrogen peroxide.
Substitution: It can undergo nucleophilic substitution reactions where the allyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, under mild conditions.
Reduction: Lithium aluminum hydride, typically in anhydrous ether.
Substitution: Various nucleophiles, depending on the desired product.
Major Products Formed
Oxidation: this compound oxide.
Reduction: this compound hydride.
Substitution: Products vary based on the nucleophile used.
Scientific Research Applications
N-Allylmethylamine has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Allylamine: Similar structure but lacks the methyl group.
Diallylamine: Contains two allyl groups instead of one.
2-Methylallylamine: Similar structure but with a methyl group on the allyl chain.
Uniqueness
N-Allylmethylamine is unique due to its combination of an allyl group and a methylamine group, which gives it distinct reactivity and applications compared to its analogs .
Properties
IUPAC Name |
N-methylprop-2-en-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N/c1-3-4-5-2/h3,5H,1,4H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOXXVNYDGIXMIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8073219 | |
Record name | 2-Propen-1-amine, N-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8073219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
71.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
627-37-2 | |
Record name | Methylallylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=627-37-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Propen-1-amine, N-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000627372 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propen-1-amine, N-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8073219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-methylallylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.997 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Allylmethylamine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JXA5N62PYD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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